molecular formula C23H25ClN2O4S B2673807 4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline CAS No. 866897-16-7

4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline

Cat. No.: B2673807
CAS No.: 866897-16-7
M. Wt: 460.97
InChI Key: ZGEYLQDWODDABG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate compound. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on related quinoline derivatives highlights advanced synthetic methods and the reactivity of these compounds, which are crucial for medicinal chemistry and the development of new materials. For example, the Pummerer-type cyclization technique has been employed to synthesize tetrahydroisoquinoline and benzazepine derivatives, demonstrating the potential of similar compounds for complex chemical transformations (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Additionally, the use of Lewis acids in cyclization reactions hints at the versatility of such compounds in organic synthesis (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2002).

Anticancer Applications

Quinoline derivatives have shown promise as anticancer agents. A study on 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach revealed significant cytotoxicity against breast tumor cell lines, suggesting the potential of related compounds in cancer therapy (Solomon, Pundir, & Lee, 2019).

Molecular and Crystal Structure Analysis

Investigations into the crystal structures of similar sulfonyl and quinoline compounds have provided insights into their molecular conformations, which are essential for understanding the interaction mechanisms in biological systems and for material design. For instance, studies on derivatives of 4-fluoro-5-sulfonylisoquinoline have elucidated the influence of substituents on molecular geometry, which could inform the design of compounds with desired physical and chemical properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Pro-apoptotic Effects and Antioxidant Activity

The synthesis of new sulfonamide derivatives activating specific signaling pathways in cancer cells demonstrates the therapeutic potential of quinoline and sulfonyl derivatives in inducing apoptosis in cancer cells, a mechanism that can be leveraged in anticancer drug development (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015). Moreover, some derivatives exhibit antioxidative properties, further underscoring their potential in pharmacological applications (Liu, Han, Lin, & Luo, 2002).

Properties

IUPAC Name

4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-29-20-13-18-19(14-21(20)30-2)25-15-22(23(18)26-11-5-3-4-6-12-26)31(27,28)17-9-7-16(24)8-10-17/h7-10,13-15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYLQDWODDABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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